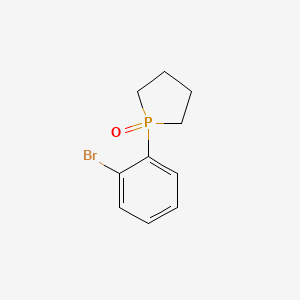

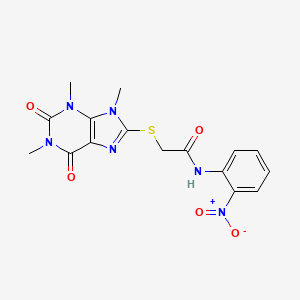

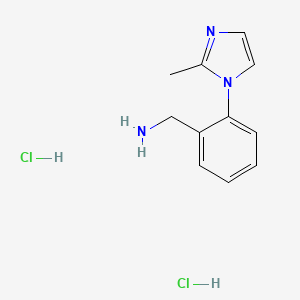

![molecular formula C24H26N8O3 B2827235 1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)piperidine-4-carboxamide CAS No. 1421489-71-5](/img/structure/B2827235.png)

1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)piperidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)piperidine-4-carboxamide” is a complex organic molecule. It contains several functional groups and rings, including a pyridazinone ring, a triazolopyridazine ring, and a piperidine ring .

Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several rings and functional groups. The pyridazinone ring and the triazolopyridazine ring are both heterocyclic rings, meaning they contain atoms other than carbon in the ring. The piperidine ring is a simple six-membered ring with one nitrogen atom .Scientific Research Applications

Synthesis and Pharmacological Evaluation

Compounds with structural similarities to the specified chemical have been synthesized and evaluated for their pharmacological properties. For example, a series of compounds evaluated for antihistaminic activity and inhibitory effect on eosinophil infiltration demonstrated potential therapeutic applications in conditions such as atopic dermatitis and allergic rhinitis (Gyoten et al., 2003). These compounds, particularly one referred to as TAK-427, showed both antihistaminic and anti-inflammatory activities, highlighting their dual-functional potential in treating allergic reactions and inflammation.

Antimicrobial Activity

Another important application area is the development of compounds with antimicrobial properties. Compounds structurally related to the specified chemical have been synthesized and shown significant biological activity against various microorganisms, including bacteria and fungi (Suresh, Lavanya, & Rao, 2016). These findings suggest potential applications in developing new antimicrobial agents to combat infectious diseases.

Antidiabetic Drug Development

Research into the inhibition of dipeptidyl peptidase-4 (DPP-4) for the development of anti-diabetic medications has also been a significant application area. Compounds designed to inhibit DPP-4 activity have shown promise in managing diabetes by enhancing insulin secretion and lowering blood glucose levels. For example, a family of triazolo-pyridazine-6-yl-substituted piperazines was synthesized and evaluated for their DPP-4 inhibition potential, demonstrating their potential as anti-diabetic drugs (Bindu, Vijayalakshmi, & Manikandan, 2019).

Androgen Receptor Downregulation

In the context of cancer therapy, specifically prostate cancer, compounds have been developed to downregulate the androgen receptor, an important target in prostate cancer treatment. For instance, a clinical candidate known as AZD3514 was identified, undergoing clinical trials for treating castrate-resistant prostate cancer (Bradbury et al., 2013). This research underscores the potential of such compounds in developing novel treatments for cancer.

properties

IUPAC Name |

1-(1-methyl-6-oxopyridazin-3-yl)-N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N8O3/c1-30-22(33)10-8-20(28-30)31-14-11-18(12-15-31)24(34)25-13-16-35-21-9-7-19-26-27-23(32(19)29-21)17-5-3-2-4-6-17/h2-10,18H,11-16H2,1H3,(H,25,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DURSKSVDDHAVGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)N2CCC(CC2)C(=O)NCCOC3=NN4C(=NN=C4C5=CC=CC=C5)C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N8O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)piperidine-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 1-[2-(1H-indol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B2827152.png)

![(Z)-[2-(Trifluoromethyl)perimidin-4-ylidene]methanol](/img/structure/B2827161.png)

![4-{[(4-Bromophenyl)sulfanyl]methyl}-1-[(4-methylphenyl)sulfanyl]-2-nitrobenzene](/img/structure/B2827163.png)

![1-[(Prop-2-enoylamino)methyl]cyclopentane-1-carboxamide](/img/structure/B2827168.png)

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2827174.png)